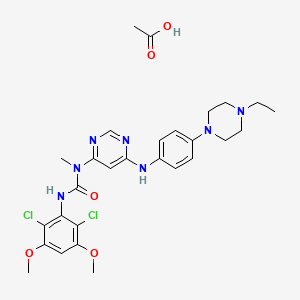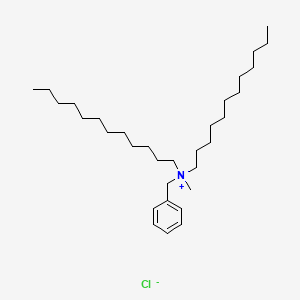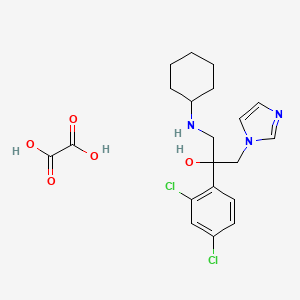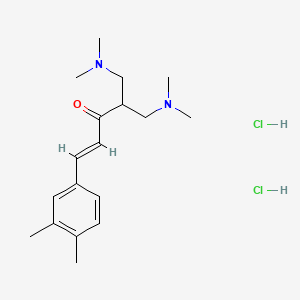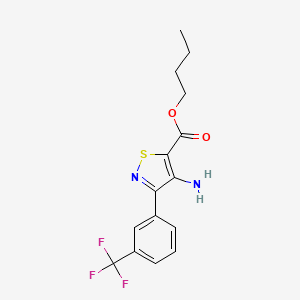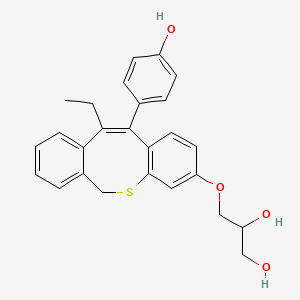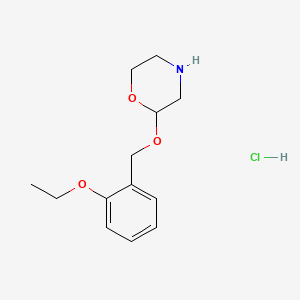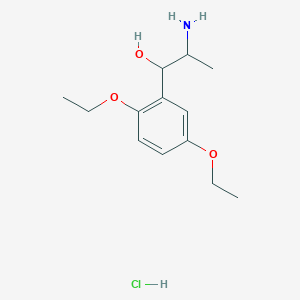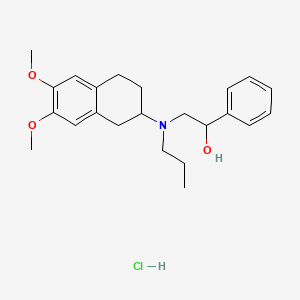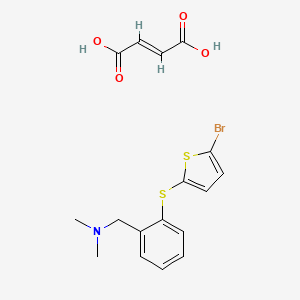
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate is a chemical compound with the molecular formula C13H14BrNS2C4H4O4 It is known for its unique structure, which includes a thienylthio group attached to a benzylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate typically involves the following steps:
Formation of the Thienylthio Intermediate: The initial step involves the bromination of thiophene to form 5-bromo-2-thiophenol. This reaction is usually carried out using bromine in the presence of a catalyst.
Coupling with Benzylamine: The 5-bromo-2-thiophenol is then reacted with N,N-dimethylbenzylamine in the presence of a base such as sodium hydride to form N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine.
Formation of the Maleate Salt: Finally, the N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to improve yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate undergoes various chemical reactions, including:
Oxidation: The thienylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol.
Substitution: The bromine atom in the thienylthio group can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thienylthio derivatives
Applications De Recherche Scientifique
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate involves its interaction with specific molecular targets. The thienylthio group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-5-bromo-2-chlorobenzamide
- 5-Bromo-2-chloro-N,N-dimethylbenzamide
- 5-Bromo-N,N-dimethyl-2-methoxybenzenesulfonamide
Uniqueness
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate is unique due to the presence of the thienylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
134478-68-5 |
|---|---|
Formule moléculaire |
C17H18BrNO4S2 |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
1-[2-(5-bromothiophen-2-yl)sulfanylphenyl]-N,N-dimethylmethanamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C13H14BrNS2.C4H4O4/c1-15(2)9-10-5-3-4-6-11(10)16-13-8-7-12(14)17-13;5-3(6)1-2-4(7)8/h3-8H,9H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
XHKYSBOSLISUON-WLHGVMLRSA-N |
SMILES isomérique |
CN(C)CC1=CC=CC=C1SC2=CC=C(S2)Br.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CC1=CC=CC=C1SC2=CC=C(S2)Br.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


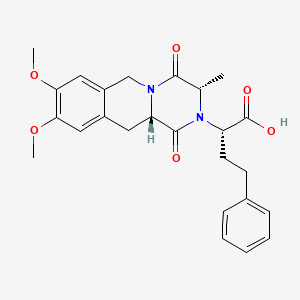
![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)
